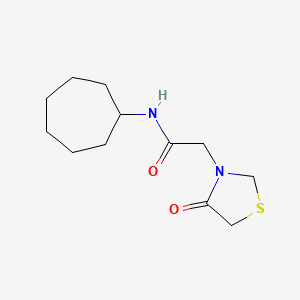![molecular formula C14H12BrClN2O B7538912 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as BCCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising biological properties, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cell survival and proliferation. Specifically, 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to inhibit the activity of the enzyme PARP-1, which plays a key role in repairing DNA damage in cells. By inhibiting the activity of PARP-1, 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In addition, 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in lab experiments is its potent activity against cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One possible direction is the development of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide-based anticancer drugs that can be used in the treatment of various types of cancer. Another possible direction is the investigation of the anti-inflammatory and analgesic properties of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, which could lead to the development of new treatments for inflammatory diseases and pain. Additionally, further research is needed to elucidate the precise mechanisms by which 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide induces apoptosis in cancer cells, which could lead to the development of more effective anticancer drugs.
Métodos De Síntesis
The synthesis of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves the reaction of 5-bromo-3-chloromethylpyridine with N-methyl-N-(4-chlorophenyl)formamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through standard purification techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. Research studies have shown that 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins that are involved in cell survival and proliferation.
Propiedades
IUPAC Name |
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-18(9-10-2-4-13(16)5-3-10)14(19)11-6-12(15)8-17-7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVOSHJKKPMJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)


![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)

![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)

![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
